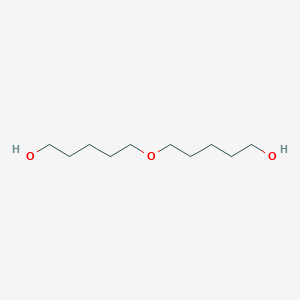

5-(5-Hydroxypentoxy)pentan-1-ol

Description

5-(5-Hydroxypentoxy)pentan-1-ol is a diol with a pentanol backbone substituted at the fifth carbon by a hydroxypentoxy group.

Properties

CAS No. |

14774-42-6 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

5-(5-hydroxypentoxy)pentan-1-ol |

InChI |

InChI=1S/C10H22O3/c11-7-3-1-5-9-13-10-6-2-4-8-12/h11-12H,1-10H2 |

InChI Key |

LUUGAJBKZCJNFR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CCOCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxypentoxy)pentan-1-ol typically involves the reaction of 1,5-pentanediol with an appropriate alkylating agent under controlled conditions. One common method is the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. This process does not require a catalyst for the esterification step, simplifying the separation and purification stages .

Industrial Production Methods

Industrial production of 5-(5-Hydroxypentoxy)pentan-1-ol can be achieved through a one-pot production method from sustainable sources such as furfural. This method involves the use of tailored hydrotalcite-based catalysts to maximize the yield of 1,5-pentanediol under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxypentoxy)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

5-(5-Hydroxypentoxy)pentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biochemical pathways involving diols.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(5-Hydroxypentoxy)pentan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in biochemical or industrial processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pentan-1-ol Derivatives

Key Observations :

- Ether vs. Ester Linkages: Ether-linked derivatives (e.g., 5-(benzyloxy)pentan-1-ol) exhibit higher thermal stability than ester derivatives like ethyl 5-(benzyloxy)pentanoate, which are prone to hydrolysis .

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzyloxy or methylenedioxyphenyl) increase lipophilicity, as evidenced by NMR shifts in aromatic protons (δ ~7 ppm) . In contrast, aliphatic chains (e.g., nonyloxy) enhance hydrophobicity but reduce polarity .

- Heterocyclic Modifications : Piperazine or pyrrolidine substituents introduce basic nitrogen atoms, altering solubility and enabling salt formation, as seen in 5-(4-phenylpiperazin-1-yl)pentan-1-ol .

Physical and Spectral Properties

Table 2: NMR Data for Selected Compounds

Key Observations :

- Hydrogen Bonding: The diol structure of 5-(5-Hydroxypentoxy)pentan-1-ol likely results in broad hydroxyl proton signals (~1–5 ppm) and downfield-shifted carbons, contrasting with mono-alcohol analogs .

- Steric Effects: Bulky substituents (e.g., nonyloxy) split aliphatic proton signals into multiplets (δ 1.26–1.62 ppm) due to restricted rotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.